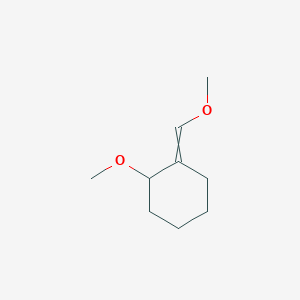![molecular formula C18H14N2O2 B14485101 Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- CAS No. 65161-65-1](/img/structure/B14485101.png)
Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the class of oxazoloquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with 3-N-acyl derivatives . The formation of the oxazole ring can occur via two routes, depending on the nature of the substituent on the acyl residue .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst . This approach allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines in good yields .
Industrial Production Methods
Industrial production methods for oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the oxazole or quinoline ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex heterocyclic structures.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- include other oxazoloquinolines and quinoline derivatives. Some examples are:
- Oxazolo[4,5-c]quinolin-4(5H)-one derivatives with different substituents on the oxazole or quinoline ring.
- Quinoline derivatives with various functional groups.
Uniqueness
The uniqueness of oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)- lies in its specific substitution pattern, which can impart distinct biological and chemical properties
Propiedades
Número CAS |
65161-65-1 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
5-methyl-2-(4-methylphenyl)-[1,3]oxazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-9-12(10-8-11)17-19-15-16(22-17)13-5-3-4-6-14(13)20(2)18(15)21/h3-10H,1-2H3 |
Clave InChI |
WHTKINMLPLRGKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


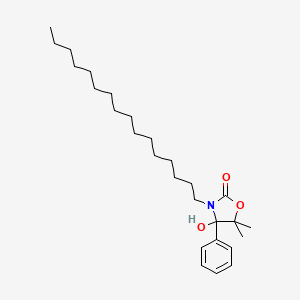
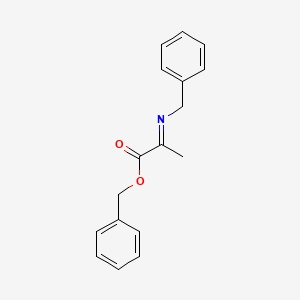
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
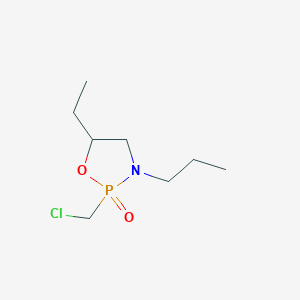
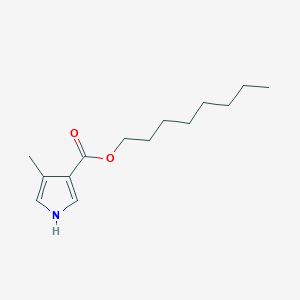
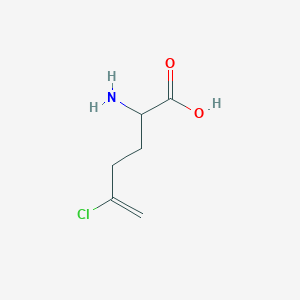

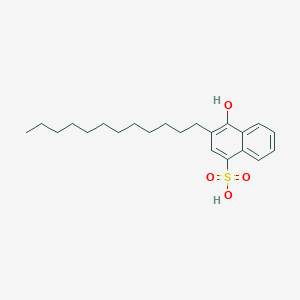
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)

![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
